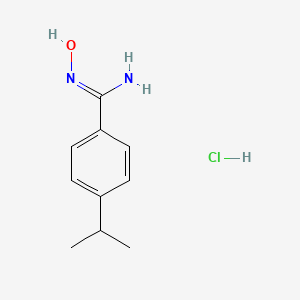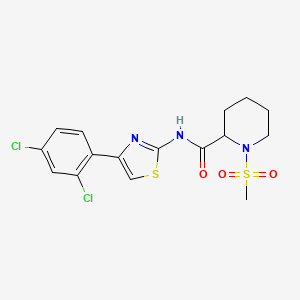
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H17Cl2N3O3S2 and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Receptor Binding
N-(4-(2,4-Dichlorophenyl)Thiazol-2-yl)-1-(Methylsulfonyl)Piperidine-2-Carboxamide has been studied for its interactions with the CB1 cannabinoid receptor. Molecular interaction studies have revealed the conformational analysis of this compound and its role in binding to the CB1 receptor. The compound's distinct conformations and energetic stability have been explored, contributing to our understanding of receptor-ligand interactions in cannabinoid receptors (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonism
Research has delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This compound serves as a lead in studies exploring the structural requirements for potent and selective antagonistic activity on brain cannabinoid CB1 receptors. Such research aids in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).
Therapeutic Potential in Alzheimer’s Disease
A series of N-substituted derivatives of this compound has been synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds have been subjected to enzyme inhibition activity against acetyl cholinesterase (AChE), an enzyme associated with Alzheimer's disease, indicating the compound's potential in therapeutic applications (Rehman et al., 2018).
Radiochemistry and Imaging Applications
The compound has also been explored in the field of radiochemistry, particularly in the synthesis of radio-labeled variants for potential use in SPECT (single photon emission computed tomography) imaging. These studies are significant for understanding the in vivo behavior of cannabinoid receptor antagonists and their potential applications in imaging and diagnostics (Lan et al., 1996).
Antibacterial Potentials
Research into acetamide derivatives bearing this compound has revealed their antibacterial potentials. This research contributes to the development of new antibacterial agents, expanding the scope of the compound's applications beyond neuroscience to microbiology (Iqbal et al., 2017).
Antagonist Synthesis and Behavioral Studies
Further studies have synthesized and evaluated this compound as a central cannabinoid receptor antagonist. Behavioral studies following the administration of this antagonist have helped in understanding its effects on physical dependence and potential therapeutic applications (Aceto et al., 1998).
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S2/c1-26(23,24)21-7-3-2-4-14(21)15(22)20-16-19-13(9-25-16)11-6-5-10(17)8-12(11)18/h5-6,8-9,14H,2-4,7H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIJAUMZBWKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)
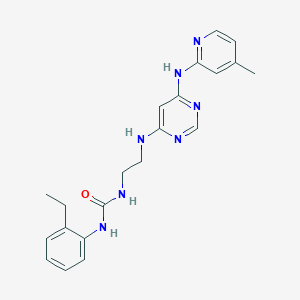

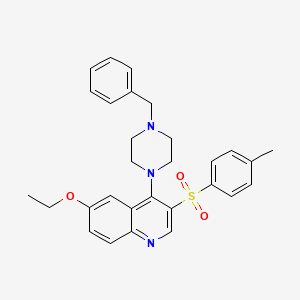

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)
![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)
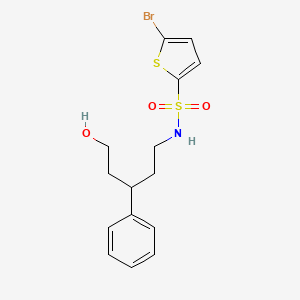
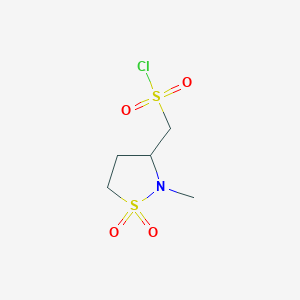
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2841678.png)
